REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([O:5][CH3:6])=[O:4].Cl[C:8](=[CH2:13])[C:9](OC)=[O:10].[Na]>>[OH:10][C:9]1[CH:8]=[CH:13][NH:1][C:2]=1[C:3]([O:5][CH3:6])=[O:4] |^1:13|
|
Name
|
|
Quantity
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22 g
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Type
|
reactant
|
Smiles
|
NCC(=O)OC
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Name
|
|
Quantity
|
29.8 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OC)=C
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared by the method
|
Type
|
FILTRATION
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Details
|
filtration
|
Type
|
CUSTOM
|
Details
|
through silica gel and evaporation of the filtrate
|
Type
|
CUSTOM
|
Details
|
the product is obtained pure
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(NC=C1)C(=O)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |